2-Chloronaphthalen-1-yl morpholine-4-carboxylate
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Overview
Description
2-Chloronaphthalen-1-yl morpholine-4-carboxylate is a versatile chemical compound used in various scientific research fields. Its unique structure, which combines a chloronaphthalene moiety with a morpholine carboxylate group, makes it suitable for applications in drug synthesis, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloronaphthalen-1-yl morpholine-4-carboxylate typically involves the coupling of 2-chloronaphthalene with morpholine-4-carboxylic acid. This reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloronaphthalen-1-yl morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthalen-1-yl morpholine-4-carboxylate.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2-Chloronaphthalen-1-yl morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Chloronaphthalen-1-yl morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloronaphthalen-2-yl morpholine-4-carboxylate
- 2-Bromonaphthalen-1-yl morpholine-4-carboxylate
- 2-Chloronaphthalen-1-yl piperidine-4-carboxylate
Uniqueness
2-Chloronaphthalen-1-yl morpholine-4-carboxylate is unique due to its specific combination of a chloronaphthalene moiety and a morpholine carboxylate group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H14ClNO3 |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
(2-chloronaphthalen-1-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C15H14ClNO3/c16-13-6-5-11-3-1-2-4-12(11)14(13)20-15(18)17-7-9-19-10-8-17/h1-6H,7-10H2 |
InChI Key |
YRKATUABTAXRKI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)OC2=C(C=CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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